Clinical Visual Acuity Outcomes: Natamycin vs Voriconazole in Fungal Keratitis
In a meta-analysis of randomized controlled trials comparing 5% natamycin to 1% voriconazole for fungal keratitis, natamycin demonstrated significantly better visual outcomes, with a regression coefficient of -0.18 logMAR (95% CI: -0.30 to -0.05; P=0.006) favoring natamycin overall, and an even greater advantage in Fusarium cases (regression coefficient -0.41 logMAR; 95% CI: -0.61 to -0.20; P<0.001) [1].
| Evidence Dimension | Best-corrected visual acuity (BCVA) at 3 months |
|---|---|
| Target Compound Data | 5% Natamycin |
| Comparator Or Baseline | 1% Voriconazole |
| Quantified Difference | Regression coefficient -0.18 logMAR overall; -0.41 logMAR for Fusarium cases |
| Conditions | Meta-analysis of RCTs; 804 participants; 7 trials; fungal keratitis |
Why This Matters
Procurement decisions for ophthalmic antifungal therapy should prioritize natamycin for filamentous fungal keratitis, particularly in Fusarium-endemic regions, where it provides approximately 2 lines of visual acuity improvement over voriconazole monotherapy.
- [1] Qiu S, Zhao GQ, Lin J, et al. Natamycin in the treatment of fungal keratitis: a systematic review and Meta-analysis. Int J Ophthalmol. 2015;8(3):597-602. View Source
